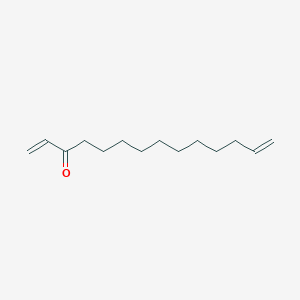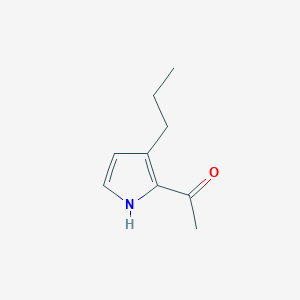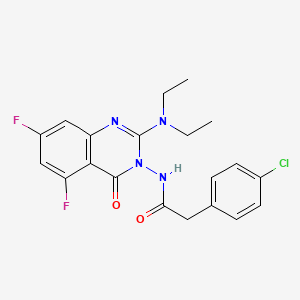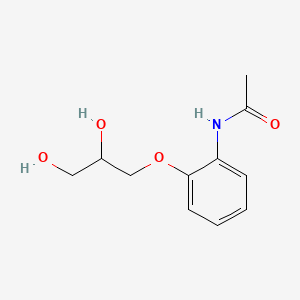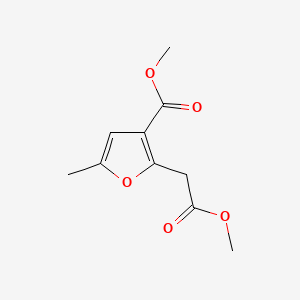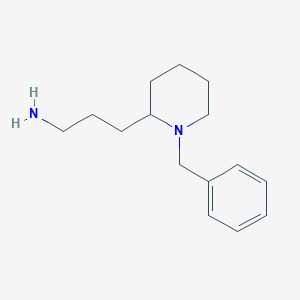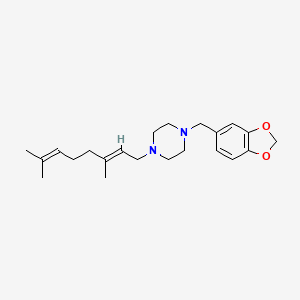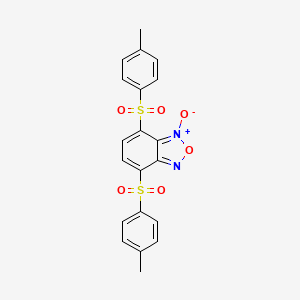
4-(4-chloro-1H-imidazol-1-yl)-3-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chloro-1H-imidazol-1-yl)-3-methoxyaniline is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an imidazole ring substituted with a chlorine atom and a methoxy group attached to an aniline moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in medicinal chemistry, biology, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-1H-imidazol-1-yl)-3-methoxyaniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions.
Chlorination: The imidazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Coupling with Aniline: Finally, the chlorinated imidazole is coupled with 3-methoxyaniline under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-chloro-1H-imidazol-1-yl)-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the imidazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols; often requires a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
4-(4-chloro-1H-imidazol-1-yl)-3-methoxyaniline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and antitubercular agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.
Biology: Studies have explored its effects on various biological pathways and its potential as a biochemical probe.
Industrial Applications: The compound’s reactivity makes it useful in the synthesis of other complex molecules, which can be applied in material science and chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 4-(4-chloro-1H-imidazol-1-yl)-3-methoxyaniline involves its interaction with specific molecular targets. The chlorine and methoxy groups on the imidazole ring allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or antitubercular effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide
- N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)sulfonamide
Comparison
Compared to similar compounds, 4-(4-chloro-1H-imidazol-1-yl)-3-methoxyaniline exhibits unique properties due to the presence of the methoxy group, which can influence its reactivity and binding affinity to biological targets. This makes it a valuable compound for specific applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C10H10ClN3O |
|---|---|
Peso molecular |
223.66 g/mol |
Nombre IUPAC |
4-(4-chloroimidazol-1-yl)-3-methoxyaniline |
InChI |
InChI=1S/C10H10ClN3O/c1-15-9-4-7(12)2-3-8(9)14-5-10(11)13-6-14/h2-6H,12H2,1H3 |
Clave InChI |
DJCLJGKHLXTVTR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)N)N2C=C(N=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl-](/img/structure/B13961222.png)
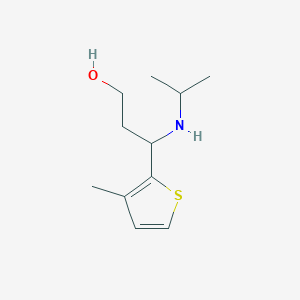
![3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione](/img/structure/B13961231.png)
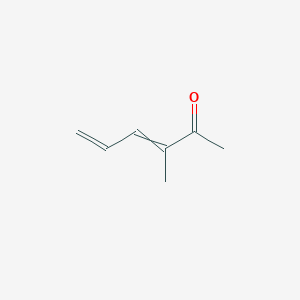
![6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane](/img/structure/B13961243.png)
